N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride
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Overview
Description
N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride is a useful research compound. Its molecular formula is C12H12ClFN2O2S and its molecular weight is 302.75. The purity is usually 95%.
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Scientific Research Applications
Observations on Mode of Action
- Early research indicated the role of sulfonamides, including N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride, in treating bacterial infections, highlighting their bacteriostatic effects on certain molds and their therapeutic potential in bacterial infections (Bliss & Long, 1937).
Antitumor Applications
- Sulfonamide derivatives, including those related to N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride, have been designed and synthesized as potential antitumor agents. They exhibit high antitumor activity with low toxicity, making them promising candidates for cancer treatment (Huang, Lin, & Huang, 2001).
Organic Synthesis and Catalysis
- In organic synthesis, N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride has been used in aminochlorination of alkenes, enabling the formation of various organic compounds with potential applications in medical and industrial chemistry (Pu et al., 2016).
Novel Synthesis Methods
- The compound has been used in the synthesis of novel sulfonamide derivatives with potential as anticancer agents. It plays a role in the development of compounds with high potency against various cancer cell lines (Cumaoğlu et al., 2015).
Biochemical and Pharmacological Research
- N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride has been a subject of study in various biochemical processes, including its binding to the colchicine site of tubulin and influencing cellular processes (Banerjee et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as dapsone are known to be active against a wide range of bacteria, particularly against mycobacterium leprae .
Mode of Action
It’s likely that its mechanism of action is similar to that of the sulfonamides, which involves inhibition of folic acid synthesis in susceptible organisms . This prevents the bacteria from producing essential proteins, thereby inhibiting their growth.
Biochemical Pathways
Similar compounds such as dapsone are known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (paba) for the active site of dihydropteroate synthetase .
Pharmacokinetics
Similar compounds such as dapsone are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds such as dapsone are known to inhibit the growth of susceptible bacteria, thereby treating the infections caused by these bacteria .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S.ClH/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11;/h1-8,15H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNUXZUDQZVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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